molecular formula C24H24N4O2 B15203627 N-(1-(4-(Dimethylamino)phenyl)-3-oxo-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide

N-(1-(4-(Dimethylamino)phenyl)-3-oxo-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide

Cat. No.: B15203627
M. Wt: 400.5 g/mol
InChI Key: OJLFIKGSXJJYEI-CJLVFECKSA-N
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Description

N-(1-(4-(Dimethylamino)phenyl)-3-oxo-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and biological activities.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

N-[(E)-1-[4-(dimethylamino)phenyl]-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H24N4O2/c1-28(2)21-10-8-18(9-11-21)16-22(27-23(29)20-6-4-3-5-7-20)24(30)26-17-19-12-14-25-15-13-19/h3-16H,17H2,1-2H3,(H,26,30)(H,27,29)/b22-16+

InChI Key

OJLFIKGSXJJYEI-CJLVFECKSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=NC=C2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NCC2=CC=NC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(Dimethylamino)phenyl)-3-oxo-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-dimethylaminobenzaldehyde with pyridine-4-carboxaldehyde in the presence of an amine catalyst. This is followed by the addition of benzoyl chloride to form the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring temperature, pH, and reaction time ensures high yield and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(Dimethylamino)phenyl)-3-oxo-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-(4-(Dimethylamino)phenyl)-3-oxo-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide has been extensively studied for its applications in:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes like proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • Thiazolo[5,4-b]pyridine derivatives

Uniqueness

N-(1-(4-(Dimethylamino)phenyl)-3-oxo-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide stands out due to its unique combination of functional groups, which confer a broad range of reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial applications.

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